1,2-dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide
Description
1,2-dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a chemical compound with the molecular formula C12H15IN2S. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
(1,2-dimethylindol-3-yl) carbamimidothioate;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.HI/c1-7-10(15-11(12)13)8-5-3-4-6-9(8)14(7)2;/h3-6H,1-2H3,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFXTIWORVMCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)SC(=N)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves the reaction of 1,2-dimethylindole with thiocarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thiocarbamoyl chloride. The resulting product is then treated with hydroiodic acid to obtain the hydroiodide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamimidothioate group to a thiourea derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
1,2-dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
1-Methylindole: Used in the synthesis of pharmaceuticals and agrochemicals.
2-Methylindole: Studied for its biological activities and used in organic synthesis.
Uniqueness: 1,2-dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide is unique due to its specific substitution pattern on the indole ring and the presence of the thiocarbamimidothioate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
1,2-Dimethyl-1H-indol-3-yl imidothiocarbamate hydroiodide is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring substituted with a dimethyl group and an imidothiocarbamate moiety. Its molecular formula is C₁₁H₁₄N₂S·HI, with a molecular weight of approximately 396.48 g/mol. The hydroiodide form enhances its solubility in polar solvents, making it suitable for biological assays .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anticancer Properties : The compound is being investigated for its potential to inhibit cancer cell proliferation. It has shown promising results in vitro against several cancer cell lines, including prostate and colon cancer .
- Enzyme Inhibition : The compound's mechanism of action involves binding to specific enzymes and receptors, altering their activity, which may lead to therapeutic effects .
The interaction of this compound with biological targets can be summarized as follows:
- Binding Affinity : The compound binds to enzymes such as cytochrome P450 and various kinases, inhibiting their activity. This binding alters metabolic pathways critical for cell survival and proliferation .
- Signal Transduction Modulation : By interacting with G-protein-coupled receptors (GPCRs), the compound may influence cellular signaling pathways involved in growth and apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Phenyl-1H-indol-3-yl imidothiocarbamate hydroiodide | Indole ring + imidothiocarbamate | Anticancer | Different phenyl substitution |
| 1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | Indole ring + imidothiocarbamate | Antimicrobial | Variance in benzyl substitution |
| 2-Aminothiazole derivatives | Thiazole ring + amine | Anticancer | Different heterocyclic structure |
The specific dimethyl substitution on the indole ring enhances its biological activity compared to other compounds .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Study : A study reported that this compound exhibited IC50 values in the range of 21.86–40.37 µg/mL against A375 melanoma cells, indicating significant anticancer potential compared to standard treatments .
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound inhibited the growth of several bacterial strains with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
